2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 42036-65-7
VCID: VC21131453
InChI: InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H
SMILES: CN(C)CC1CCCCC1=O.Cl
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7 g/mol

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

CAS No.: 42036-65-7

Cat. No.: VC21131453

Molecular Formula: C9H18ClNO

Molecular Weight: 191.7 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride - 42036-65-7

Specification

CAS No. 42036-65-7
Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
IUPAC Name 2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride
Standard InChI InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H
Standard InChI Key CLVHTSWMNNSUSH-UHFFFAOYSA-N
SMILES CN(C)CC1CCCCC1=O.Cl
Canonical SMILES C[NH+](C)CC1CCCCC1=O.[Cl-]

Introduction

Chemical Identity and Properties

Basic Information

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is a cyclohexanone derivative with a dimethylaminomethyl substituent at the 2-position, existing as the hydrochloride salt. The compound has the following identity parameters:

ParameterValue
CAS Number42036-65-7
Molecular FormulaC₉H₁₈ClNO
Molecular Weight191.7 g/mol
IUPAC Namehydrogen 2-[(dimethylamino)methyl]cyclohexan-1-one chloride
MDL NumberMFCD00102580

The compound is also known by several synonyms including Tramadol EP Impurity E, Tramadol Impurity E HCl, and Tramadol Related Compound B .

Physical and Chemical Properties

The physical and chemical properties of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride are summarized in the following table:

PropertyValue
Physical FormWhite crystalline powder
Melting Point147-151°C
Boiling Point222.3°C at 760 mmHg
Density0.944 g/cm³
Flash Point70.2°C
Storage Temperature2-8°C
Water SolubilitySoluble
Other SolubilitiesSlightly soluble in chloroform, DMSO, and methanol

The compound exists as a white crystalline powder that is readily soluble in water and has varying degrees of solubility in organic solvents .

Structural Information

The structural characteristics of the compound can be represented by the following identifiers:

IdentifierValue
InChIInChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H
InChIKeyCLVHTSWMNNSUSH-UHFFFAOYSA-N
SMILESC1(CN(C)C)CCCCC1=O.Cl

The structure features a cyclohexanone ring with a dimethylaminomethyl substituent at the 2-position, with the nitrogen atom protonated and associated with a chloride counter-ion in the salt form .

Synthesis and Preparation

Mannich Reaction

The primary method for synthesizing 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is through the Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde (typically as paraformaldehyde), and dimethylammonium chloride in the presence of an acid catalyst .

The reaction scheme can be represented as follows:

Cyclohexanone + Paraformaldehyde + Dimethylammonium chloride → 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Detailed Synthesis Protocol

The synthesis is typically performed under the following conditions:

ParameterSmall Scale (10 mmol)Large Scale (100 mmol)
Cyclohexanone0.982 g (1.03 mL)9.82 g (10.3 mL)
Paraformaldehyde0.360 g3.60 g
Dimethylammonium chloride0.816 g8.16 g
Ethanol4 mL4 mL (initial)
Concentrated HCl2 drops0.4 mL
Reaction Time4 hours4 hours
Reaction TemperatureRefluxReflux

The reaction procedure involves the following steps:

  • Combine cyclohexanone, paraformaldehyde, and dimethylammonium chloride in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Add concentrated hydrochloric acid and ethanol.

  • Heat the mixture under reflux with stirring for 4 hours.

  • Filter the hot solution and evaporate the solvent using a rotary evaporator.

  • Dissolve the residue in hot ethanol and add acetone at room temperature to induce crystallization.

  • Complete crystallization by storing in a freezer compartment overnight.

  • Collect the crystallized product by filtration and dry in a desiccator over silica gel .

Yield and Purification

The synthesis typically yields the following results:

ScaleCrude YieldPurified YieldMelting Point
10 mmol1.64 g1.45 g (76%)157-158°C
100 mmol15.6 g14.7 g (77%)156-157°C

For purification, the crude product is recrystallized by dissolving in hot ethanol followed by the addition of acetone at room temperature. The purity of commercially available 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is typically 98% or higher .

Applications and Uses

Pharmaceutical Intermediate

The primary application of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is as a key intermediate in the synthesis of tramadol hydrochloride, a centrally acting analgesic that was approved by the FDA in 1995. Tramadol is widely used for the treatment of moderate to severe pain.

Analytical Standard

The compound serves as an important analytical standard in pharmaceutical quality control, particularly for the identification and quantification of impurities in tramadol formulations. It is listed as "Tramadol Related Compound B" in pharmacopeial standards .

Research Applications

In research settings, 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is used as a model compound for studying Mannich reactions and as a building block for the synthesis of more complex molecular structures .

Analytical Characterization

Identification Methods

Several analytical techniques are employed for the identification and characterization of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride:

TechniqueApplication
Infrared SpectroscopyStructure confirmation
High-Performance Liquid Chromatography (HPLC)Purity determination
Nuclear Magnetic Resonance (NMR)Structural elucidation
Mass SpectrometryMolecular weight confirmation

For quality control purposes, the compound is typically analyzed using infrared spectroscopy to confirm its identity and titration with perchloric acid to determine its purity .

Quantification Methods

For quantitative analysis, the compound can be derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH) and then analyzed using reversed-phase HPLC. This method allows for the sensitive detection and quantification of the compound, particularly when assessing its presence as an impurity in pharmaceutical formulations.

CategoryInformation
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH315-H318-H335
Precautionary StatementsP280-P305 + P351 + P338 + P310
Safety PhrasesS24/25

These classifications indicate that the compound can cause skin irritation, serious eye damage, and respiratory irritation .

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